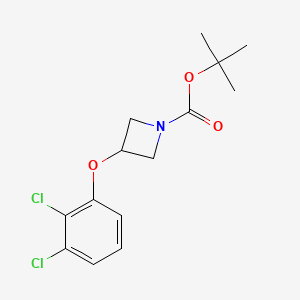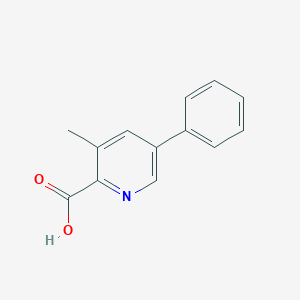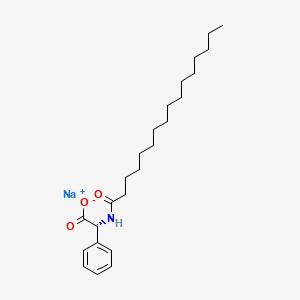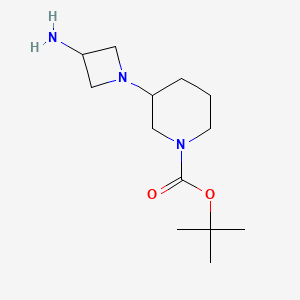![molecular formula C20H19ClN2O4 B13892533 Methyl 3-chloro-6-cyclopropyl-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13892533.png)
Methyl 3-chloro-6-cyclopropyl-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-chloro-6-cyclopropyl-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate is a complex organic compound belonging to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes a chloro group, a cyclopropyl group, and a methoxyphenyl group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-6-cyclopropyl-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This is usually achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor.
Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Cyclopropyl Group: This step often involves a cyclopropanation reaction using diazomethane or similar reagents.
Methoxyphenyl Group Addition: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable base.
Esterification: The final step involves esterification to form the methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen or other substituents.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the chloro and methoxyphenyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dechlorinated products or hydrogenated derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-chloro-6-cyclopropyl-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structure.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Material Science: Its derivatives are explored for use in organic electronics and photonics.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxyphenyl groups play a crucial role in binding to these targets, modulating their activity. The cyclopropyl group may contribute to the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-chloro-6-cyclopropylimidazo[1,2-a]pyridine-2-carboxylate: Lacks the methoxyphenyl group.
Methyl 3-chloro-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate: Lacks the cyclopropyl group.
Methyl 6-cyclopropyl-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate: Lacks the chloro group.
Uniqueness
The presence of all three functional groups (chloro, cyclopropyl, and methoxyphenyl) in Methyl 3-chloro-6-cyclopropyl-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate makes it unique. This combination enhances its potential pharmacological properties and makes it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C20H19ClN2O4 |
|---|---|
Peso molecular |
386.8 g/mol |
Nombre IUPAC |
methyl 3-chloro-6-cyclopropyl-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C20H19ClN2O4/c1-25-15-7-3-12(4-8-15)11-27-16-9-14(13-5-6-13)10-23-18(21)17(20(24)26-2)22-19(16)23/h3-4,7-10,13H,5-6,11H2,1-2H3 |
Clave InChI |
XAFXUXAKRWXRTC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)COC2=CC(=CN3C2=NC(=C3Cl)C(=O)OC)C4CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B13892465.png)







![3-(5-Bromo-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)piperidine-2,6-dione](/img/structure/B13892508.png)
![N-[2-(4-cyclopentylpiperazin-1-yl)pyridin-4-yl]-2,6-dimethylpiperidine-1-carboxamide](/img/structure/B13892513.png)
![Tert-butyl 1,1-dibromo-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13892521.png)


